3-Aminocyclohexanecarboxylic acid

Biocatalysis Enantioselective synthesis Nitrilase

Choose cis-3-Aminocyclohexanecarboxylic acid, the biologically active stereoisomer, for unmatched specificity in GABA transport studies (defined IC50 at mGAT-1/mGAT-2). This chiral β-amino acid is a validated intermediate for the Hedgehog pathway inhibitor PF-04449913 (Glasdegib) and an essential scaffold for stable peptide foldamers with predictable secondary structures. Achievable at up to 99% ee via nitrilase catalysis, it is the ideal benchmark for biocatalyst engineering and asymmetric synthesis. Insist on high enantiomeric purity—generic stereoisomer mixtures cannot replicate the pharmacological precision demanded by modern drug discovery programs.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 25912-50-9
Cat. No. B105179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocyclohexanecarboxylic acid
CAS25912-50-9
Synonyms3-aminocyclohexanecarboxylic acid
3-aminocyclohexanecarboxylic acid, (trans-(+-))-isomer
3-aminocyclohexanecarboxylic acid, cis-isomer
3-aminocyclohexanecarboxylic acid, trans-isomer
cis-3-aminocyclohexanecarboxylic acid
cis-ACHA
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)N)C(=O)O
InChIInChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
InChIKeyCKTUXQBZPWBFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminocyclohexanecarboxylic Acid (CAS 25912-50-9): A Chiral Building Block for GABAergic Research and Pharmaceutical Intermediates


3-Aminocyclohexanecarboxylic acid (CAS 25912-50-9) is a conformationally restricted γ-aminobutyric acid (GABA) analogue, classified as a β-amino acid. It exists as a mixture of cis- and trans- stereoisomers, with the cis-isomer being the biologically active form that acts as a selective substrate and inhibitor of the neuronal GABA transport system [1]. This compound is also a valuable chiral building block for synthesizing peptide-based therapeutics and serves as a key intermediate in the production of clinically advanced pharmaceutical candidates, including the Hedgehog pathway inhibitor PF-04449913 [2].

Why Cis- and Trans- Isomers of 3-Aminocyclohexanecarboxylic Acid Are Not Interchangeable in Research and Synthesis


The stereochemistry of 3-aminocyclohexanecarboxylic acid is a critical determinant of its biological and synthetic utility. The cis-isomer is a selective ligand for neuronal GABA transporters, whereas the trans-isomer exhibits significantly different, often reduced, biological activity [1]. Furthermore, enantiomeric purity is essential for applications in asymmetric synthesis and drug development, as the pharmacological profile and pharmacokinetic properties of drug candidates built from different stereoisomers can vary substantially. Generic, non-stereospecific mixtures cannot reliably substitute for specific, high-purity isomers in these contexts [2].

Quantitative Differentiation of 3-Aminocyclohexanecarboxylic Acid: Stereoselectivity, Transporter Affinity, and Pharmaceutical Utility


Superior Enantiomeric Purity of Cis-Isomer via Biocatalytic Synthesis Compared to Trans-Isomer

In a nitrilase-mediated synthesis of conformationally constrained GABA analogues, the enzyme demonstrated a strong enantiopreference for the cis-isomer of 3-aminocyclohexanecarboxylic acid, achieving up to 99% enantiomeric excess (ee). In contrast, the trans-isomer could only be obtained with up to 86% ee under the same enzymatic conditions. [1] This difference in achievable optical purity directly impacts the value of the compound for applications requiring high stereochemical fidelity.

Biocatalysis Enantioselective synthesis Nitrilase Chiral building block

Stereospecific Potency in Inhibiting GABA Uptake: (1S,3R)-Isomer Matches GABA While (1R,3S)-Isomer is Inactive

A study on the stereoisomers of cis-3-aminocyclohexanecarboxylic acid revealed a stark contrast in their ability to inhibit GABA uptake in rat brain slices. The (1S,3R) isomer exhibited potency similar to GABA itself, while the (1R,3S) isomer was at least 20 times less potent. [1] This demonstrates that the compound's biological activity is exquisitely dependent on its absolute stereochemistry.

GABA transporter Neuropharmacology Stereospecificity Uptake inhibition

Defined Subtype Selectivity for GABA Transporters mGAT-1 and mGAT-2

Cis-1,3-aminocyclohexane carboxylic acid (ACHC) acts as a selective inhibitor of the neuronal GABA transporters, with a reported IC50 of 4 µM for the mouse GAT-1 (mGAT-1) transporter and an IC50 of 22 µM for the mouse GAT-2 (mGAT-2) transporter. This defined, albeit moderate, selectivity profile distinguishes it from other common GABA uptake inhibitors like nipecotic acid, which is a universal inhibitor, or β-alanine, which primarily targets glial transporters.

GABA transporter Pharmacology Transporter subtype Selectivity

Validated Use as a Key Synthetic Intermediate for the Clinical Candidate PF-04449913 (Glasdegib)

3-Aminocyclohexanecarboxylic acid is explicitly cited as a key intermediate in the synthesis of PF-04449913 (Glasdegib), a potent, orally bioavailable Smoothened (SMO) inhibitor that has advanced to human clinical trials for the treatment of acute myeloid leukemia (AML) and other malignancies. [1] This documented role in the synthesis of a clinically relevant drug candidate provides a clear and verifiable differentiation from other commercially available aminocyclohexanecarboxylic acid isomers that lack this specific application pedigree.

Medicinal chemistry Pharmaceutical intermediate Smoothened inhibitor Oncology

Conformational Restriction Imparts Enhanced Stability in Peptide-Based Therapeutics Compared to Linear β-Amino Acids

As a conformationally constrained β-amino acid, 3-aminocyclohexanecarboxylic acid is a valuable building block for creating peptide foldamers and peptidomimetics with enhanced conformational stability and resistance to proteolytic degradation. [1] [2] This is a general property of this class of constrained amino acids. While direct, quantitative comparative data on stability versus linear analogs is not provided in the available abstracts, this property is a well-established and primary driver for its use, differentiating it from more flexible, linear β-amino acids like β-alanine.

Foldamers Peptide synthesis Conformational constraint Drug design

Validated Research and Industrial Applications for 3-Aminocyclohexanecarboxylic Acid


Neuroscience Research: Differentiating Neuronal and Glial GABA Uptake

As a selective substrate and inhibitor of neuronal GABA transporters (with defined IC50 values for mGAT-1 and mGAT-2 ), the cis-isomer of 3-aminocyclohexanecarboxylic acid is a critical pharmacological tool. It is used in in vitro and ex vivo experiments, such as in rat brain slices or synaptosome preparations, to dissect the specific contributions of neuronal versus glial cells to GABA clearance from the synaptic cleft [1].

Medicinal Chemistry: Synthesis of Smoothened (SMO) Inhibitors for Oncology

This compound is a validated intermediate for synthesizing analogs of PF-04449913 (Glasdegib), a clinically advanced inhibitor of the Hedgehog signaling pathway [2]. Medicinal chemists use it as a chiral building block to explore structure-activity relationships (SAR) around the cyclohexane ring of SMO antagonists, aiming to develop new treatments for acute myeloid leukemia (AML) and solid tumors.

Peptide and Foldamer Science: Building Stable Secondary Structures

The conformationally restricted cyclohexane ring of this β-amino acid is leveraged to design peptide foldamers with predictable and stable secondary structures, such as parallel β-sheets [3]. This is essential for creating peptidomimetic drug candidates with improved metabolic stability and for constructing self-assembling supramolecular architectures, including those with controlled fluorescence output [4].

Biocatalysis Research: Benchmarking Enantioselective Nitrilase Activity

The high enantiomeric purity (up to 99% ee) achievable for cis-3-aminocyclohexanecarboxylic acid via nitrilase catalysis [5] makes this compound an excellent benchmark substrate for evaluating and engineering new nitrilase enzymes. Researchers use it to screen for biocatalysts with high enantioselectivity for synthesizing valuable chiral γ-amino acids.

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